An In-depth Technical Guide to 3-Chloro-4-methylbenzoic Acid
An In-depth Technical Guide to 3-Chloro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methylbenzoic acid, identified by the CAS number 5162-82-3 , is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a diverse range of chemical compounds.[1] Its structural features, including a chloro and a methyl group on the benzoic acid backbone, impart unique reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its role as a versatile building block in organic synthesis.
Chemical and Physical Properties
The distinct physical and chemical characteristics of 3-Chloro-4-methylbenzoic acid are foundational to its application in various synthetic protocols. These properties are summarized below.
Identification
| Identifier | Value |
| CAS Number | 5162-82-3[1][2][3] |
| Common Synonyms | 3-Chloro-p-toluic acid, 3-Chloro-4-toluic acid[1][4] |
| Molecular Formula | C₈H₇ClO₂[1][5] |
| Molecular Weight | 170.59 g/mol [1][5] |
| PubChem CID | 78840[1] |
| MDL Number | MFCD00045841[1][3] |
Physicochemical Data
| Property | Value |
| Appearance | Off-white to yellow or white to light red/green crystalline powder[1][4] |
| Melting Point | 198-202 °C[1], 200.0 to 204.0 °C[4], 208 °C[2][6] |
| Boiling Point | 105-107 °C at 6.5 Torr[2][6] |
| Density (Predicted) | 1.310 ± 0.06 g/cm³[2][6] |
| pKa (Predicted) | 4.00 ± 0.10[2][6] |
| Vapor Pressure | 0.000381 mmHg at 25°C[2] |
| Flash Point | 138°C[2] |
Solubility
| Solvent | Solubility |
| DMSO | Sparingly soluble[2][6] |
| Methanol | Slightly soluble[2][6], Soluble[4] |
Reactivity and Synthetic Applications
3-Chloro-4-methylbenzoic acid is a valuable intermediate in organic synthesis due to the reactivity of its carboxylic acid group and the influence of the chloro and methyl substituents on the aromatic ring.
The carboxylic acid moiety can readily undergo reactions such as esterification and amidation. A common strategy involves the initial conversion of the carboxylic acid to a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate, 3-chloro-4-methylbenzoyl chloride, can then be reacted with a wide range of nucleophiles to form esters and amides.[7]
The chloro and methyl groups on the aromatic ring direct further electrophilic aromatic substitution reactions, influencing the position of incoming substituents.[7] The chlorine atom can also participate in transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, allowing for the introduction of alkenyl and alkynyl groups, respectively.[7]
This versatile reactivity makes 3-Chloro-4-methylbenzoic acid a key precursor in the synthesis of various molecules, including:
-
Pharmaceuticals: It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs.[1][7]
-
Agrochemicals: The compound is a building block for herbicides and fungicides, contributing to the creation of effective crop protection agents.[1]
-
Polymers and Dyes: It serves as an intermediate in the production of specialty polymers, coatings, adhesives, and pigments.[1]
Experimental Protocols
General Workflow for Synthesis of Chloro-Methylbenzoic Acid Derivatives:
The synthesis of chloro-substituted methylbenzoic acids often involves multi-step processes that can include esterification, chlorination, and hydrolysis. For instance, a general pathway could involve:
-
Esterification: Protection of the carboxylic acid group of a starting material like p-toluic acid.
-
Chlorination: Introduction of chlorine atoms onto the aromatic ring.
-
Hydrolysis: Removal of the ester protecting group to yield the final carboxylic acid product.
A visual representation of this generalized workflow is provided below.
Caption: Generalized synthetic pathway for producing substituted chloro-methylbenzoic acids.
Safety and Handling
3-Chloro-4-methylbenzoic acid is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation[5] |
| H319 | Causes serious eye irritation[5] |
| H335 | May cause respiratory irritation[5] |
Precautionary Measures
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[4] |
| P280 | Wear protective gloves/eye protection/face protection.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory procedures should be followed, including the use of a fume hood, safety glasses, and chemical-resistant gloves. Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
Logical Relationships in Drug Development
As a key intermediate, 3-Chloro-4-methylbenzoic acid fits into the broader logic of drug discovery and development as a starting point for generating novel molecular entities. Its utility can be visualized as a branching point from which diverse chemical scaffolds can be accessed.
Caption: Role of 3-Chloro-4-methylbenzoic acid as a versatile intermediate in generating diverse chemical scaffolds for drug development.
Conclusion
3-Chloro-4-methylbenzoic acid is a commercially available and synthetically versatile building block with significant applications in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable precursor for a wide array of target molecules. Proper handling and adherence to safety protocols are essential when working with this compound. The continued exploration of its synthetic utility is likely to lead to the discovery of new and valuable chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-4-methylbenzoic acid [chembk.com]
- 3. aobchem.com [aobchem.com]
- 4. 3-Chloro-4-methylbenzoic Acid | 5162-82-3 | TCI AMERICA [tcichemicals.com]
- 5. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-4-methylbenzoic acid CAS#: 5162-82-3 [m.chemicalbook.com]
- 7. 3-Chloro-4-methylbenzoic acid | 5162-82-3 | Benchchem [benchchem.com]

